1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one
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Overview
Description
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one is a fluorinated quinoline derivative with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of a fluorine atom in the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial production would likely involve automated systems for precise control of reaction conditions and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propanone side chain.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the development of materials with specific chemical properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its lipophilicity and stability. This allows the compound to effectively interact with enzymes and receptors, potentially inhibiting bacterial growth or viral replication .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity compared to non-fluorinated quinoline derivatives .
Properties
Molecular Formula |
C13H12FNO |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-(8-fluoro-2-methylquinolin-3-yl)propan-2-one |
InChI |
InChI=1S/C13H12FNO/c1-8(16)6-11-7-10-4-3-5-12(14)13(10)15-9(11)2/h3-5,7H,6H2,1-2H3 |
InChI Key |
WITODTMVZNNQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)CC(=O)C |
Origin of Product |
United States |
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